molecular formula C9H12N2O5 B555327 4-Nitro-L-phenylalanine monohydrate CAS No. 207591-86-4

4-Nitro-L-phenylalanine monohydrate

Cat. No.: B555327
CAS No.: 207591-86-4
M. Wt: 210,19*18,0 g/mole
InChI Key: OLZDHJRNUIXKLU-QRPNPIFTSA-N
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Description

4-Nitro-L-phenylalanine monohydrate is a derivative of the amino acid phenylalanine. It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring of phenylalanine. This compound is often used in peptide synthesis and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

4-Nitro-L-phenylalanine monohydrate, also known as (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrate, is a derivative of phenylalanine The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is used in the synthesis of zolmitriptan , a medication used to treat migraines. This suggests that it may interact with its targets to induce changes that contribute to the therapeutic effects of Zolmitriptan.

Biochemical Pathways

Given its role in the synthesis of zolmitriptan , it may be involved in pathways related to the central nervous system and pain perception

Result of Action

Its role in the synthesis of Zolmitriptan suggests that it may contribute to the therapeutic effects of this medication, which include constricting blood vessels in the brain and blocking the release of substances that trigger pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-L-phenylalanine monohydrate typically involves the nitration of L-phenylalanine. One method includes mixing L-phenylalanine with concentrated sulfuric acid and nitric acid in a coil reactor. The reaction is carried out at temperatures between 25°C and 100°C, with a retention time of 3 to 10 minutes. The reaction product is then mixed with an ice-water mixture, and the pH is adjusted to between 7 and 8 to obtain the final product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves continuous flow reactors to ensure safety and efficiency. The reaction conditions are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-L-phenylalanine monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Nitro-L-phenylalanine monohydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-DL-phenylalanine
  • 4-Amino-L-phenylalanine
  • L-Phenylalanine
  • 4-Nitrophenylalanine methyl ester hydrochloride

Uniqueness

4-Nitro-L-phenylalanine monohydrate is unique due to the presence of the nitro group, which imparts distinct chemical and physical properties. This makes it particularly useful in peptide synthesis and as a precursor for various chemical reactions. Its specific stereochemistry (L-form) also plays a crucial role in its biological activity and interactions .

Properties

IUPAC Name

(2S)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZDHJRNUIXKLU-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370482
Record name 4-Nitro-L-phenylalanine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207591-86-4
Record name 4-Nitro-L-phenylalanine monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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